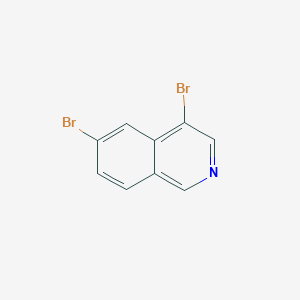

4,6-Dibromoisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline, a compound similar to 4,6-dibromoisoquinoline, involves the use of 2-alkynyl benzyl azides in the presence of PdBr2/CuBr2/LiBr in MeCN . This process is known as a reagent-based cyclisation .

Molecular Structure Analysis

The InChI code for 4,6-Dibromoisoquinoline is 1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9 (11)8 (6)3-7/h1-5H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers explore 4,6-dibromoisoquinoline derivatives for their potential as anticancer drugs. These compounds may inhibit tumor growth or interfere with cancer cell signaling pathways .

- Anti-inflammatory Properties : Investigations suggest that 4,6-dibromoisoquinoline derivatives possess anti-inflammatory activity. They could be valuable in developing novel anti-inflammatory drugs .

- Organic Semiconductors : 4,6-Dibromoisoquinoline derivatives exhibit promising properties as organic semiconductors. Researchers investigate their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

- Electron Transport Materials : These compounds may serve as efficient electron transport materials in electronic devices due to their favorable charge mobility .

- Enzyme Inhibitors : Scientists study 4,6-dibromoisoquinoline derivatives as potential enzyme inhibitors. These compounds could modulate enzyme activity and impact biological processes .

- Transition Metal-Catalyzed Reactions : The synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-ones involves transition metal-catalyzed cyclization of 2-alkynyl benzyl azides. This methodology provides an efficient route to these valuable heterocycles .

- Dye Precursors : 4,6-Dibromoisoquinoline derivatives may serve as precursors for dyes and colorants due to their unique electronic properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Synthetic Methodology and Catalysis

Dyes and Colorants

Natural Product Synthesis

Safety and Hazards

4,6-Dibromoisoquinoline is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

Eigenschaften

IUPAC Name |

4,6-dibromoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBEBYSRQOBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2559406.png)

![3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2559408.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2559411.png)

![(6-Fluorobenzo[b]thiophen-2-yl)methanol](/img/structure/B2559413.png)

![7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2559414.png)

![Potassium 1,4-dioxaspiro[4.5]dec-7-en-8-yltrifluoroborate](/img/structure/B2559415.png)

![2-[[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2559421.png)

![N-(benzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559423.png)

![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)